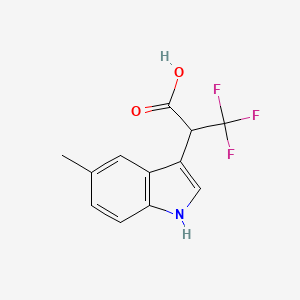

3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid” is a chemical compound with the molecular formula C12H10F3NO2 . It is a derivative of propionic acid, where a 1H-indol-3-yl group is substituted at position 3 . The compound also contains a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of “3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid” is complex due to the presence of multiple functional groups. The compound has a trifluoromethyl group attached to a propionic acid backbone, with a 5-methyl-1H-indol-3-yl group also attached to the backbone . The exact 3D structure may be determined using techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Fluorinated compounds are known to play a significant role in catalysis and organic synthesis, contributing to the development of novel synthetic routes and the efficient formation of polycyclic systems. For example, triflic acid is an excellent catalyst for inducing cyclisation reactions, leading to the formation of complex organic structures (Haskins & Knight, 2002).

Material Science

In material science, fluorinated compounds are utilized for their unique properties, such as stability and reactivity. For instance, the use of tris(pentafluorophenyl)borane with nitrogen-containing compounds has been explored for the activation of metallocenes, which are pivotal in polymerization reactions and the development of new materials (Focante et al., 2006).

Analytical Chemistry

In analytical chemistry, fluorinated derivatives are used to enhance the detection and quantification of compounds. The development of new analytical methods, such as those for the determination of contaminants in drinking water, often relies on the unique properties of fluorinated compounds for improved sensitivity and specificity (Kubwabo et al., 2009).

Environmental Studies

Research on fluorinated compounds also extends to environmental studies, where the distribution and effects of these compounds in ecosystems are examined. Studies have shown distinct differences in the occurrence of fluorinated compounds across various environmental systems, highlighting the importance of understanding their behavior and impact (Heydebreck et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that the compound can potentially affect the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound should be stored in a dry, cool, and well-ventilated place , and exposure to dust should be avoided .

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-6-2-3-9-7(4-6)8(5-16-9)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHIMJBMQONIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)

![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)

![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)

![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)

![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)